molecular formula C16H25BF2O2 B117111 (4-Decyl-2,3-difluorophenyl)boronic acid CAS No. 147223-09-4

(4-Decyl-2,3-difluorophenyl)boronic acid

Cat. No. B117111
M. Wt: 298.2 g/mol
InChI Key: VJSKAJBAWZZPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Decyl-2,3-difluorophenyl)boronic acid, also known as DFBA, is a boronic acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as DMSO and methanol. DFBA is a versatile compound that has been used in various fields such as organic chemistry, medicinal chemistry, and materials science.

Mechanism Of Action

The mechanism of action of (4-Decyl-2,3-difluorophenyl)boronic acid is not well understood. However, it is believed that (4-Decyl-2,3-difluorophenyl)boronic acid forms a complex with the target molecule through the formation of a boronate ester bond. This complex formation can lead to changes in the properties of the target molecule, such as its fluorescence or reactivity.

Biochemical And Physiological Effects

(4-Decyl-2,3-difluorophenyl)boronic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant effects on living organisms.

Advantages And Limitations For Lab Experiments

(4-Decyl-2,3-difluorophenyl)boronic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various applications. However, one limitation of (4-Decyl-2,3-difluorophenyl)boronic acid is its low solubility in water, which can limit its use in aqueous environments.

Future Directions

(4-Decyl-2,3-difluorophenyl)boronic acid has a wide range of potential future directions in scientific research. It can be used as a building block in the synthesis of various organic compounds with unique properties. (4-Decyl-2,3-difluorophenyl)boronic acid can also be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, (4-Decyl-2,3-difluorophenyl)boronic acid can be modified to improve its solubility in water, which can expand its potential applications in aqueous environments.

Scientific Research Applications

(4-Decyl-2,3-difluorophenyl)boronic acid has been used in various scientific research applications due to its unique properties. It has been used as a building block in the synthesis of various organic compounds such as dendrimers, polymers, and ligands. (4-Decyl-2,3-difluorophenyl)boronic acid has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.

properties

CAS RN

147223-09-4

Product Name

(4-Decyl-2,3-difluorophenyl)boronic acid

Molecular Formula

C16H25BF2O2

Molecular Weight

298.2 g/mol

IUPAC Name

(4-decyl-2,3-difluorophenyl)boronic acid

InChI

InChI=1S/C16H25BF2O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(17(20)21)16(19)15(13)18/h11-12,20-21H,2-10H2,1H3

InChI Key

VJSKAJBAWZZPDC-UHFFFAOYSA-N

SMILES

B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O

Canonical SMILES

B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O

synonyms

4-Decyl-2,3-difluorobenzeneboronic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantities: compound from Example 27 (26.7 g, 105 mmol), n-butyllithium (11 cm3, 10.0M in hexanes, 0.11 mol) and triisopropyl borate (39.5 g, 0.21 mol). The experimental procedure was as described in Example 28.
Name
compound
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
39.5 g
Type
reactant
Reaction Step Three

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